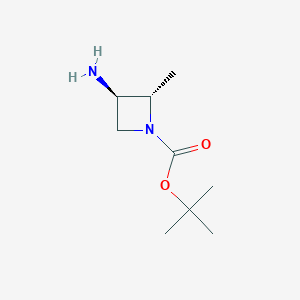

tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate

Description

Key Identifiers:

The stereochemistry arises from the spatial arrangement of the amino (-NH₂), methyl (-CH₃), and tert-butoxy carbonyl (-OC(O)C(CH₃)₃) groups on the azetidine ring. The cis and trans designations refer to the relative positions of these substituents. For example, the (2S,3R) configuration corresponds to a trans arrangement of the amino and methyl groups.

Molecular Geometry and Conformational Analysis

The azetidine ring adopts a puckered conformation to alleviate angle strain inherent in four-membered rings. X-ray crystallographic studies of related azetidine derivatives reveal bond lengths and angles consistent with partial double-bond character in the C-N bond adjacent to the carboxylate group.

Structural Features:

- Ring Puckering : The azetidine ring exhibits a twist-boat conformation, with the methyl and amino groups occupying pseudo-axial positions to minimize steric hindrance.

- Bond Parameters :

The tert-butyl group introduces steric bulk, stabilizing the molecule against ring-opening reactions and enhancing solubility in nonpolar solvents.

Crystallographic Data and X-Ray Diffraction Studies

While direct crystallographic data for tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate are limited, studies on analogous compounds provide insights. For example, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate crystallizes in the triclinic space group P1 with unit cell parameters a = 5.8281 Å, b = 10.5313 Å, c = 11.0917 Å, and angles α = 85.954°, β = 78.801°, γ = 75.105°. These metrics suggest similar packing arrangements for azetidine derivatives, driven by hydrogen bonding between amino groups and carboxylate oxygen atoms.

Predicted Crystallographic Behavior:

- Hydrogen Bonding : The amino group likely forms intermolecular N-H···O bonds with carbonyl oxygen atoms, stabilizing the crystal lattice.

- Unit Cell Symmetry : Monoclinic or triclinic systems are probable due to the compound’s chiral centers and asymmetric substituents.

Comparative Physicochemical Properties with Related Azetidine Derivatives

The physicochemical properties of tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate are influenced by its functional groups and stereochemistry. The table below contrasts it with structurally similar compounds:

Key Comparisons:

- Solubility : The tert-butyl group enhances lipid solubility compared to smaller substituents (e.g., in 1-Boc-3-aminoazetidine).

- Thermal Stability : Steric shielding by the tert-butyl group increases decomposition temperatures relative to unsubstituted azetidines.

- Chiral Resolution : The (2S,3R) configuration enables distinct interactions in chiral environments, unlike the (2S,3S) isomer.

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTYEYDNBONGP-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.

Amino Group Protection and Deprotection: The amino group may be protected during the synthesis using groups like Boc, which can be removed under acidic conditions to yield the free amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the azetidine ring or the amino group, potentially leading to ring opening or amine reduction.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced amines or ring-opened products.

Substitution: Formation of substituted azetidines or esters.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its azetidine ring structure allows for diverse chemical transformations, making it an essential component in the development of pharmaceuticals and agrochemicals. The chiral center at the 2S,3R position enhances its utility in producing enantiomerically pure compounds, which are vital for specific biological activities.

Table 1: Key Reactions Involving tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate

| Reaction Type | Description | Example Products |

|---|---|---|

| Reduction | Targets the azetidine ring or amino group | Ring-opened products |

| Substitution | Forms substituted azetidines or esters | Various derivatives |

| Oxidation | Produces nitroso or nitro derivatives | Functionalized azetidines |

Medicinal Chemistry

Potential Therapeutic Applications

In medicinal chemistry, this compound has shown promise as a scaffold for designing enzyme inhibitors and receptor modulators. Its ability to interact with biological targets can lead to the development of novel therapeutic agents.

Industrial Applications

Use in Polymer Chemistry

In the chemical industry, this compound can be utilized in synthesizing polymers and advanced materials due to its stability and reactivity. Its incorporation into polymer chains can enhance material properties such as flexibility and thermal stability.

Table 2: Industrial Applications of this compound

| Application Area | Description | Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer or crosslinker | Improved mechanical properties |

| Material Science | Component in advanced composite materials | Enhanced durability and performance |

Mechanism of Action

The mechanism by which tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Table 1: Stereoisomeric Variants of tert-Butyl Amino Methylazetidine Carboxylates

- Stereochemical Impact : The (2S,3R) configuration may optimize hydrogen-bonding interactions in enzyme binding pockets compared to (2R,3S) or (2R,3R) isomers, as seen in analogous studies on 4-hydroxyisoleucine derivatives .

- Synthesis Challenges : Accessing enantiomerically pure forms often requires chiral catalysts or resolution techniques, as evidenced by PharmaBlock’s catalog of stereoisomers .

Comparison with Azetidine vs. Pyrrolidine Derivatives

Replacing the azetidine ring with a five-membered pyrrolidine alters ring strain, solubility, and metabolic stability:

Table 2: Azetidine vs. Pyrrolidine Analogues

| Compound Name | Ring Size | CAS Number | Functional Group | Molecular Weight | Key Differences |

|---|---|---|---|---|---|

| This compound | 4-membered | - | Amino | ~200–215* | Higher ring strain; rigid conformation |

| tert-Butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | 5-membered | 1107659-77-7 | Hydroxyl | 201.26 | Reduced strain; increased flexibility |

| tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | 5-membered | 817554-87-3 | Hydroxyl | 201.26 | Altered hydrogen-bonding capacity |

*Molecular weight estimated based on analogs .

- Biological Interactions: The amino group in the target compound acts as a hydrogen-bond donor, whereas hydroxyl groups in pyrrolidine analogs participate in both donation and acceptance, affecting target selectivity .

Comparison with Other Heterocyclic tert-Butyl Carbamates

Table 3: Structural Analogues with Varied Heterocycles

- Electronic Effects : Electron-withdrawing groups (e.g., tetrafluorobenzyl in imidazolidines) increase the acidity of adjacent protons, influencing reactivity in deprotection or coupling reactions .

- Protective Group Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved under acidic conditions (e.g., TFA), a common feature across analogs .

Q & A

Q. Why do different studies report varying enantiomeric excess (ee) for the same synthetic route?

- Methodological Answer :

- Chiral Catalyst Purity : Trace metal impurities in catalysts (e.g., Pd/C) can reduce ee; use ICP-MS for quality control .

- Temperature Gradients : Ensure uniform reaction temperatures (e.g., via jacketed reactors) to prevent kinetic resolution artifacts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.